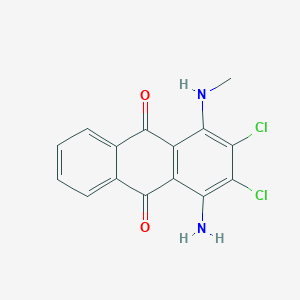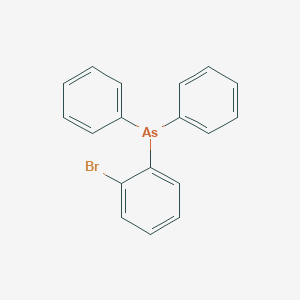
(Propyltellanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propyltellanyl)benzene is an organic compound characterized by a benzene ring attached to a propyltellanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Propyltellanyl)benzene typically involves the reaction of benzene with propyltellanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). This reaction is a type of Friedel-Crafts alkylation, which is highly exothermic and requires careful control of reaction conditions to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (Propyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The propyltellanyl group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the propyltellanyl group back to its elemental form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: Elemental tellurium.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(Propyltellanyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as an antioxidant due to the unique redox properties of tellurium.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Wirkmechanismus
The mechanism of action of (Propyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, which can modulate the activity of various enzymes and proteins. This redox activity is crucial for its potential antioxidant and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Propylbenzene: Similar in structure but lacks the tellurium atom, resulting in different chemical properties and reactivity.
Phenylpropane: Another similar compound but without the tellurium atom.
Tellurophenes: Compounds containing tellurium in a different structural context.
Uniqueness: (Propyltellanyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct redox properties and potential biological activities not found in similar compounds without tellurium .
Eigenschaften
CAS-Nummer |
55776-35-7 |
|---|---|
Molekularformel |
C9H12Te |
Molekulargewicht |
247.8 g/mol |
IUPAC-Name |
propyltellanylbenzene |
InChI |
InChI=1S/C9H12Te/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
BYYFNFJPFDAAMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
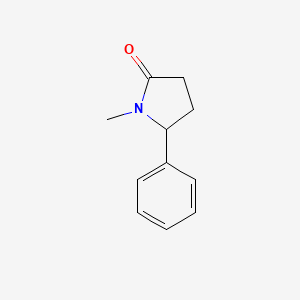
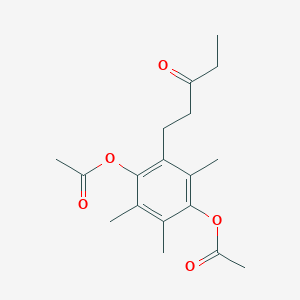
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
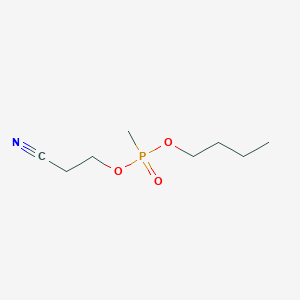
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
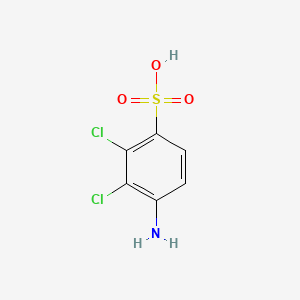
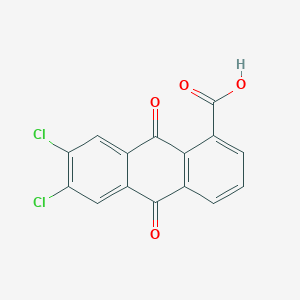
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
